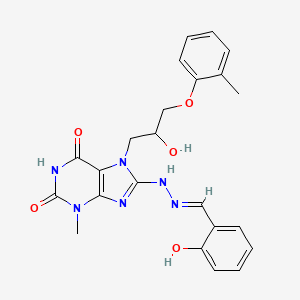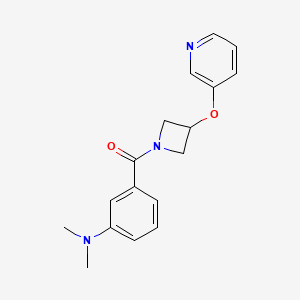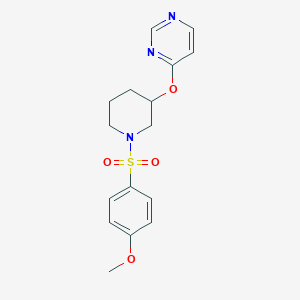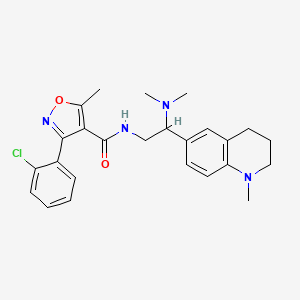![molecular formula C12H15ClN2O2S B2892031 2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide CAS No. 2411307-21-4](/img/structure/B2892031.png)
2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
TPCA-1 works by inhibiting the activity of specific proteins in the body. It binds to the active site of the protein and prevents it from carrying out its normal function. In the case of NF-kB, TPCA-1 prevents the protein from entering the nucleus of the cell, where it would normally activate genes involved in the inflammatory response. In the case of IKKβ, TPCA-1 prevents the protein from phosphorylating its target proteins, which would normally lead to cell proliferation and survival.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of tumor cells in vitro and in animal models of cancer. TPCA-1 has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TPCA-1 is its specificity for its target proteins. It has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. However, TPCA-1 is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor pharmacokinetics. Additionally, TPCA-1 is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of NF-kB and IKKβ. Another area of interest is the investigation of TPCA-1 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to establish the long-term safety and efficacy of TPCA-1 in humans.
Synthesemethoden
TPCA-1 can be synthesized using a multi-step process that involves the reaction of 2-chloroacetamide with 4-aminobenzaldehyde to form an intermediate product. This intermediate is then reacted with thioacetic acid to form TPCA-1. The synthesis of TPCA-1 is a complex process that requires careful control of reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of the transcription factor NF-kB, which plays a key role in the regulation of inflammatory responses. TPCA-1 has also been shown to have anti-tumor properties by inhibiting the activity of the enzyme IKKβ, which is involved in the regulation of cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c13-9-12(16)14-10-3-5-11(6-4-10)15-18(17)7-1-2-8-18/h3-6H,1-2,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJRNLDJACXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)NC(=O)CCl)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2891948.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)


![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2891957.png)
![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)

